molecular formula C8H11N3O4 B020993 2,4-Diethoxy-5-nitropyrimidine CAS No. 101935-53-9

2,4-Diethoxy-5-nitropyrimidine

Cat. No. B020993
M. Wt: 213.19 g/mol
InChI Key: WCEIGOUJTJFAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diethoxy-5-nitropyrimidine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied in the field of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of 2,4-Diethoxy-5-nitropyrimidine is not fully understood. However, it is believed to act as a nucleophile due to the presence of the electron-donating ethoxy groups. It can also act as a base due to the presence of the nitrogen atom in its structure. These properties make it a useful building block in the synthesis of various compounds.

Biochemical And Physiological Effects

2,4-Diethoxy-5-nitropyrimidine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It has also been shown to exhibit moderate antifungal activity against Candida albicans.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,4-Diethoxy-5-nitropyrimidine in lab experiments is its ease of synthesis. It can be synthesized using simple and cost-effective methods. Another advantage is its unique properties, which make it a useful building block in the synthesis of various compounds. However, one of the limitations is its limited biological activity. It has been shown to exhibit moderate antibacterial and antifungal activity, but its activity against other organisms is not well understood.

Future Directions

There are several future directions for the research on 2,4-Diethoxy-5-nitropyrimidine. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a building block in the synthesis of new compounds with biological activity. Additionally, its potential as a fluorescent probe for bioimaging applications could be explored. Overall, there is still much to be learned about the properties and potential applications of 2,4-Diethoxy-5-nitropyrimidine in scientific research.

Synthesis Methods

The synthesis of 2,4-Diethoxy-5-nitropyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction of 2,4-dichloro-5-nitropyrimidine with diethyl oxalate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2,4-Diethoxy-5-nitropyrimidine with a yield of around 80%. Other methods include the reaction of 2,4-dichloro-5-nitropyrimidine with diethyl malonate or ethyl cyanoacetate in the presence of a base.

Scientific Research Applications

2,4-Diethoxy-5-nitropyrimidine has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds such as pyrimidine nucleosides, pyrimidine-based antiviral agents, and pyrimidine-based fluorescent probes. It has also been used as a precursor in the synthesis of other heterocyclic compounds.

properties

CAS RN

101935-53-9

Product Name

2,4-Diethoxy-5-nitropyrimidine

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

2,4-diethoxy-5-nitropyrimidine

InChI

InChI=1S/C8H11N3O4/c1-3-14-7-6(11(12)13)5-9-8(10-7)15-4-2/h5H,3-4H2,1-2H3

InChI Key

WCEIGOUJTJFAFL-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC=C1[N+](=O)[O-])OCC

Canonical SMILES

CCOC1=NC(=NC=C1[N+](=O)[O-])OCC

Origin of Product

United States

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